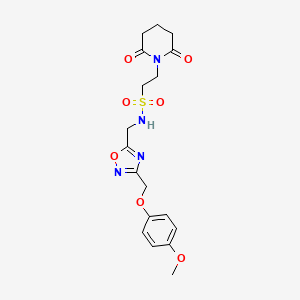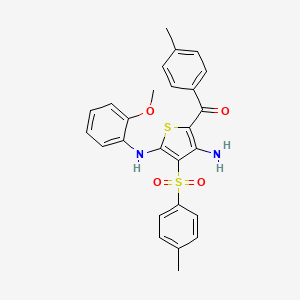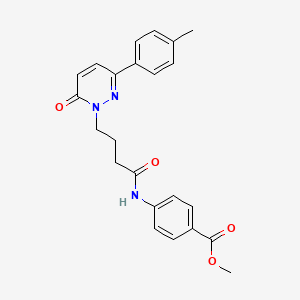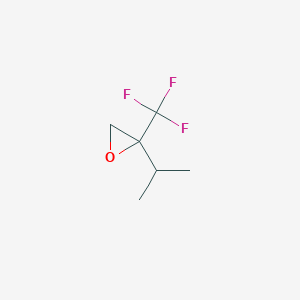![molecular formula C20H18ClN3O2S B2538559 N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 895109-95-2](/img/structure/B2538559.png)
N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide and related compounds involves multiple steps, starting from the appropriate aromatic organic acids. In one study, the process began with the conversion of these acids into esters, followed by transformation into hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds were obtained by reacting these thiols with N-substituted-2-bromoacetamides in the presence of a solvent and a base . Another study utilized 4-chlorophenoxyacetic acid as a precursor, which underwent esterification, treatment with hydrazine hydrate, and a ring closure reaction to yield a 1,3,4-oxadiazole-2-thiol core. Subsequent substitution at the thiol position with electrophiles produced various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectral analysis. The vibrational spectroscopic signatures of a related compound were characterized using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations. The optimized geometry indicated a non-planar structure between the phenyl and pyrimidine rings, with the presence of intramolecular and intermolecular hydrogen bonds and other interactions . Crystallographic studies of similar compounds revealed that a combination of hydrogen bonds and halogen-π interactions contribute to the molecular packing within the crystal structure .
Chemical Reactions Analysis
The synthesized compounds were found to exhibit biological activity, which implies that they undergo specific chemical interactions with biological targets. For instance, some compounds in the series were screened against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing activity particularly against acetylcholinesterase . Another study reported that the synthesized derivatives acted as antibacterial agents and moderate inhibitors of the α-chymotrypsin enzyme. The anti-bacterial potential was highlighted by the activity of one compound against various bacterial strains, which was compared favorably with the standard antibiotic ciprofloxacin .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were inferred from their synthesis, molecular structure, and biological activity. The vibrational spectroscopy and computational studies provided insights into the stability and electronic properties of the molecules. The nature of intermolecular interactions, such as hydrogen bonding and halogen-π interactions, was elucidated through Hirshfeld surface analysis and 2D-fingerprint plots . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, were investigated to assess the drug-likeness of the compounds. In-silico docking studies suggested inhibition activity against viruses, indicating potential antiviral properties .
Applications De Recherche Scientifique
Molecular Synthesis and Antibacterial Potential
The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides showcases a strategic approach to crafting molecules with potential antibacterial properties. Utilizing 4-chlorophenoxyacetic acid as a precursor, researchers have synthesized a variety of N-substituted acetamides. These compounds, particularly 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide, demonstrated remarkable antibacterial activity against S. typhi, K. pneumoniae, and S. aureus, comparable to the standard ciprofloxacin. The study emphasizes the role of molecular docking in identifying active binding sites, correlating with bioactivity data and suggesting a promising avenue for developing antibacterial agents with reduced cytotoxicity (Siddiqui et al., 2014).
Anticancer and Antiviral Properties
Explorations into the structural characterization and the biological screening of various 1,3,4-oxadiazole and acetamide derivatives have revealed their potential in anticancer and antiviral applications. For instance, certain derivatives have been evaluated for their activity against cancer cell lines, demonstrating notable efficacy. These compounds' synthesis and characterization, alongside their pharmacological evaluations, offer insights into their therapeutic potential, underscoring the importance of continued research in this domain for the development of novel anticancer and antiviral treatments (Zyabrev et al., 2022).
Enzymatic Inhibition for Therapeutic Applications
The inhibition of essential enzymes represents another significant application of N-substituted acetamides in scientific research. Studies focusing on the synthesis, characterization, and pharmacological evaluation of these compounds have shed light on their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in conditions such as Alzheimer's disease. The potential therapeutic applications of these compounds in managing neurodegenerative diseases highlight the importance of enzyme inhibition studies in drug discovery and development (Rehman et al., 2013).
Mécanisme D'action
Target of Action
The primary target of N-(4-chlorophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is the insect ryanodine receptor . The ryanodine receptor is a type of calcium channel found in the membranes of cells, including muscle and nerve cells . It plays a crucial role in the regulation of calcium ion concentration within the cells .
Mode of Action
N-(4-chlorophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide interacts with the ryanodine receptor, potentially acting as an activator . This interaction can cause the receptor to remain open, leading to an increased flow of calcium ions into the cell .
Biochemical Pathways
The activation of the ryanodine receptor by N-(4-chlorophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide leads to an increase in intracellular calcium levels . This can affect various biochemical pathways that are regulated by calcium, such as muscle contraction and neurotransmitter release . The downstream effects of these changes can vary depending on the type of cell and the specific biochemical pathways involved .
Result of Action
The result of N-(4-chlorophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide’s action on the ryanodine receptor can lead to changes in cellular functions, such as muscle contraction and neurotransmitter release . In insects, this can result in paralysis and death, making the compound a potential insecticide .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-9-14(2)11-17(10-13)24-8-7-22-19(20(24)26)27-12-18(25)23-16-5-3-15(21)4-6-16/h3-11H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFFPQUMWYNOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate](/img/structure/B2538485.png)
![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]acetamide](/img/structure/B2538487.png)
![2-Chloro-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2538490.png)

![2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2538494.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2538495.png)
![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2538496.png)
![5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2538497.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2538498.png)